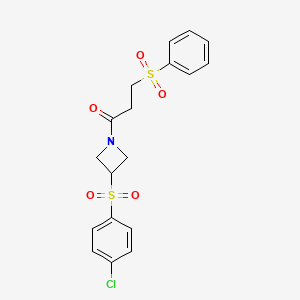
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C18H18ClNO5S2 and its molecular weight is 427.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a complex structure that includes an azetidine ring and sulfonyl groups, which are known to enhance biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C15H14ClN3O3S2. Its structure is characterized by:
- An azetidine ring
- Two sulfonyl groups
- A chlorophenyl substituent
The presence of these functional groups contributes to its biological activity, particularly in enzyme inhibition and antimicrobial effects.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : It acts as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases .
- Anticancer Properties : The structural features of the compound suggest potential anticancer activities, which warrant further investigation through clinical trials .
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. Key mechanisms include:
- Binding Affinity : The sulfonamide group enhances binding affinity to target enzymes, potentially blocking substrate access and inhibiting enzymatic activity.
- Multi-target Interactions : The structural complexity allows for interactions with multiple biological targets, which may enhance therapeutic efficacy compared to simpler analogs .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Screening : A study demonstrated that derivatives of sulfonamide compounds, including those with similar structures to this compound, exhibited significant antibacterial properties against various pathogens .
- Enzyme Inhibition Studies : Research indicated that compounds with the sulfonamide functionality showed strong inhibitory effects on AChE and urease, suggesting their potential use in treating conditions like Alzheimer's disease and urinary tract infections .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins, revealing its potential as a lead compound for drug development .
Comparative Analysis
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chlorobenzenesulfonamide | Sulfonamide group | Antimicrobial |
| Pyrimidinethiones | Pyrimidine ring | Anticancer |
| Azetidine derivatives | Azetidine ring | Diverse pharmacological properties |
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5S2/c19-14-6-8-16(9-7-14)27(24,25)17-12-20(13-17)18(21)10-11-26(22,23)15-4-2-1-3-5-15/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDZAMPGJWESSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














